molecular formula C19H24N4OS B11036799 5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B11036799
M. Wt: 356.5 g/mol
InChI Key: ULIYRSOUUIYKNO-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a long name. Let’s break it down:
    • The core structure consists of a tetracyclic system with three nitrogen atoms and one sulfur atom.
    • The “5,5-dimethyl” indicates two methyl groups attached to the fifth carbon atom.
    • The “N-(3-methylbutyl)” signifies a butyl group (four carbon atoms) attached to the nitrogen atom.
    • The “6-oxa-17-thia” part implies an oxygen atom (oxa) and a sulfur atom (thia) incorporated into the ring.
    • Overall, it’s a fascinating compound with potential applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers might explore various cyclization reactions involving nitrogen and sulfur precursors.
    • Industrial production methods likely involve multistep syntheses, starting from simpler building blocks.
  • Chemical Reactions Analysis

    • Given its complex structure, this compound could undergo various reactions:

        Oxidation: Oxidative processes might modify the sulfur or nitrogen atoms.

        Reduction: Reduction could affect the double bonds or functional groups.

        Substitution: Substituents on the nitrogen or carbon atoms may change.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a ligand.

      Biology: Explore its interactions with enzymes, receptors, or DNA.

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Consider its use in materials science (e.g., catalysts, sensors).

  • Mechanism of Action

    • Elucidating the mechanism requires further research.
    • Potential molecular targets could include proteins, nucleic acids, or cell membranes.
    • Pathways might involve signal transduction or metabolic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. researchers can compare it to related heterocycles with similar functionalities.

    Remember that this compound’s detailed investigation would involve specialized research and experimental work

    Properties

    Molecular Formula

    C19H24N4OS

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

    InChI

    InChI=1S/C19H24N4OS/c1-11(2)5-6-20-17-16-15(21-10-22-17)13-7-12-9-24-19(3,4)8-14(12)23-18(13)25-16/h7,10-11H,5-6,8-9H2,1-4H3,(H,20,21,22)

    InChI Key

    ULIYRSOUUIYKNO-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCNC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C

    Origin of Product

    United States

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